molecular formula C18H15N5O3 B11665620 (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665620
M. Wt: 349.3 g/mol
InChI Key: MTPOOMMCQVANEJ-YBFXNURJSA-N
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Description

(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrobenzylidene moiety, and a carbohydrazide group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-methyl-N’-(4-nitrobenzylidene)aniline
  • 4-[(E)-(4-nitrobenzylidene)amino]phenol
  • 6-{4-[(E)-(4-nitrobenzylidene)amino]phenoxy}-1-hexanol

Uniqueness

(E)-4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, nitrobenzylidene moiety, and carbohydrazide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

MTPOOMMCQVANEJ-YBFXNURJSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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